N1,N1-Dimethylbenzene-1,2-diamine
CAS No.: 2836-03-5
Cat. No.: VC1625224
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2836-03-5 |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 136.19 g/mol |
IUPAC Name | 2-N,2-N-dimethylbenzene-1,2-diamine |
Standard InChI | InChI=1S/C8H12N2/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
Standard InChI Key | HJXIRCMNJLIHQR-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC=C1N |
Canonical SMILES | CN(C)C1=CC=CC=C1N |
Boiling Point | 218.0 °C |
Introduction
Chemical Identity and Structure
N1,N1-Dimethylbenzene-1,2-diamine is an organic compound characterized by a benzene ring with two amino groups in the 1,2-positions (ortho configuration), with one amino group bearing two methyl substituents. The compound has several recognized synonyms in scientific literature.
Basic Identification
Parameter | Information |
---|---|
CAS Number | 2836-03-5 |
Molecular Formula | C₈H₁₂N₂ |
Molecular Weight | 136.19 g/mol |
IUPAC Name | 2-N,2-N-dimethylbenzene-1,2-diamine |
EC Number | 835-853-5 |
DSSTox Substance ID | DTXSID7062663 |
Common Synonyms
The compound is known by several alternate names in scientific and commercial contexts:
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2-Amino-N,N-dimethylaniline
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N,N-Dimethyl-1,2-benzenediamine
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N,N-Dimethylortho-phenylenediamine
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o-Aminodimethylaniline
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N,N-Dimethyl-o-phenylenediamine
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(2-aminophenyl)dimethylamine
Structural Representations
The molecular structure can be represented through various chemical notations:
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SMILES: CN(C)C1=CC=CC=C1N
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InChI: InChI=1S/C8H12N2/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Physical and Chemical Properties
N1,N1-Dimethylbenzene-1,2-diamine possesses distinctive physical and chemical properties that influence its handling, applications, and reactivity.
Physical Properties
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Appearance | Not specifically described but confirmed as liquid |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 229.9±23.0 °C at 760 mmHg |
Melting Point | Not available in sources |
Flash Point | 82.3±17.7 °C |
Index of Refraction | 1.607 |
Molar Refractivity | 44.8±0.3 cm³ |
Acidity coefficient (pKa) | 7.19±0.18 (Predicted) |
Chemical Reactivity
The compound features both primary and tertiary amino groups, providing sites for diverse chemical reactions. The primary amino group (-NH₂) can participate in typical amine reactions including nucleophilic substitutions, acylations, and condensations. The tertiary dimethylamino group (-N(CH₃)₂) contributes to the electron-donating properties of the molecule, influencing its reactivity in aromatic substitution reactions and its utility in dye synthesis.
The presence of the two amino groups in ortho position creates a unique electronic environment that affects the compound's chemical behavior and makes it particularly useful in certain applications, especially as an intermediate in producing complex organic compounds .
Synthesis and Manufacture
While the search results provide limited information on specific synthesis routes for N1,N1-Dimethylbenzene-1,2-diamine, it can generally be produced through controlled methylation of ortho-phenylenediamine or through reduction of appropriately substituted nitro compounds. The commercial production of this compound typically involves multi-step synthetic processes optimized for yield and purity.
Applications and Uses
N1,N1-Dimethylbenzene-1,2-diamine serves various functions across chemical and industrial applications, with particular importance in dye manufacturing and as a chemical intermediate.
Industrial Applications
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Intermediate in the preparation of aniline dyes
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Used to synthesize polyamide resins
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Production of ion exchange resins
Research Applications
Recent studies have investigated N1,N1-Dimethylbenzene-1,2-diamine derivatives for pharmaceutical applications, particularly as potential antimalarial compounds. A study on pyrimidine derivatives incorporated this structural moiety and evaluated its activity against Plasmodium falciparum through molecular docking studies .
Several derivatives showed promising binding interactions with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a crucial target for antimalarial drugs. The compounds demonstrated favorable binding energies in the range of -7.5 to -8.9 kcal/mol, indicating potential applications in antimalarial drug development .
Compound | Structure | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
Compound 25 | 3-(2-amino-6-(pyridin-4-yl)pyrimidin-4-yl)-4-chloro-N1,N1-dimethylbenzene-1,2-diamine | -8.3 | Ser108 (H-Bond), Ser111 (H-Bond) |
Compound 26 | 3-(2-amino-6-(pyridin-4-yl)pyrimidin-4-yl)-4-bromo-N1,N1-dimethylbenzene-1,2-diamine | -8.2 | Ile164 (H-Bond), Leu40 (Halogen) |
Compound 27 | 3-(2-amino-6-(pyridin-4-yl)pyrimidin-4-yl)-4-iodo-N1,N1-dimethylbenzene-1,2-diamine | -8.2 | Ile164 (H-Bond), Ser167 (Halogen) |
Classification Parameter | Details |
---|---|
Signal Word | Warning/Danger |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H300: Fatal if swallowed (in some classifications) |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P280: Wear protective gloves/protective clothing/eye protection/face protection |
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 137.10733 | 127.9 |
[M+Na]+ | 159.08927 | 139.8 |
[M+NH4]+ | 154.13387 | 137.4 |
[M+K]+ | 175.06321 | 133.7 |
[M-H]- | 135.09277 | 132.1 |
[M+Na-2H]- | 157.07472 | 135.9 |
[M]+ | 136.09950 | 130.7 |
[M]- | 136.10060 | 130.7 |
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